molecular formula C20H26N4O2 B2827668 4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-19-4

4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No. B2827668
CAS RN: 2097931-19-4
M. Wt: 354.454
InChI Key: LFWXQRUDQVGJPC-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel small molecule that has been found to exhibit promising results in various scientific studies.

Scientific Research Applications

Anticancer Drug Design and Cytotoxicity Studies

A significant application of morpholine derivatives, closely related to the queried compound, is in the design and synthesis of potential anticancer drugs. Studies have shown that modifications in the morpholine moiety can lead to compounds with high tumor-specificity, comparable to that of known anticancer drugs like doxorubicin, without inducing apoptosis. This suggests that chemical modification of these derivatives may offer a new pathway for designing anticancer drugs with enhanced selectivity and efficacy. The relationship between the molecular shape, especially 3D-structure, and tumor-specificity highlights the potential of morpholine derivatives in targeted cancer therapy (Haixia Shi et al., 2018).

Heterocyclic Synthesis

Morpholine and its derivatives play a crucial role in heterocyclic synthesis, providing backbone structures for the creation of novel compounds with potential biological activities. Research has demonstrated the synthesis of various heterocyclic derivatives incorporating morpholine, leading to compounds with interesting chemical and biological properties. These studies contribute to the expansion of heterocyclic chemistry and offer new possibilities for drug development and other applications in medicinal chemistry (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Molecular Structure and Interaction Studies

Morpholine derivatives are also utilized in studies focusing on molecular structure and interactions. These compounds serve as models to explore the synthesis, crystallography, and potential biological activities of benzamide derivatives and related structures. Such research provides insights into the binding sites for allosteric modulators of receptors and other targets, contributing to the understanding of molecular interactions and the design of molecules with specific activities (Xianglong Wu et al., 2014).

properties

IUPAC Name

4-morpholin-4-yl-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(16-2-6-18(7-3-16)23-12-14-26-15-13-23)22-17-4-8-19(9-5-17)24-11-1-10-21-24/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWXQRUDQVGJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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